![molecular formula C17H21FN2O6S2 B13744220 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 19188-74-0](/img/structure/B13744220.png)
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with the molecular formula C₁₇H₂₁FN₂O₆S₂ and a molecular weight of 432.4868 . This compound is known for its unique chemical structure, which includes both sulfonyl fluoride and ethanesulfonic acid groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Aminophenyl Propanoyl Intermediate: This step involves the reaction of 4-aminophenylpropanoic acid with a suitable reagent to form the aminophenyl propanoyl intermediate.
Sulfonylation: The intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.
Addition of Ethanesulfonic Acid: Finally, ethanesulfonic acid is added to the reaction mixture to complete the synthesis
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid can be compared with other sulfonyl fluoride compounds, such as:
4-(4-aminophenyl)sulfonyl fluoride: Lacks the propanoylamino group, making it less versatile in certain reactions.
Benzenesulfonyl fluoride: Simpler structure, used in different applications.
Ethanesulfonyl fluoride: Lacks the aromatic and propanoylamino groups, limiting its use in specific research applications
The unique combination of functional groups in this compound makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
19188-74-0 |
|---|---|
Formule moléculaire |
C17H21FN2O6S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C15H15FN2O3S.C2H6O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11;1-2-6(3,4)5/h1-2,4-9H,3,10,17H2,(H,18,19);2H2,1H3,(H,3,4,5) |
Clé InChI |
PWTCASUXWIITJY-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)O.C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)

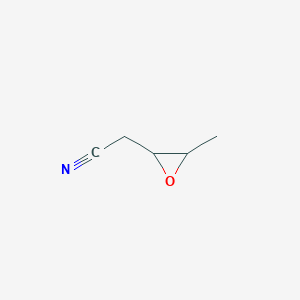
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
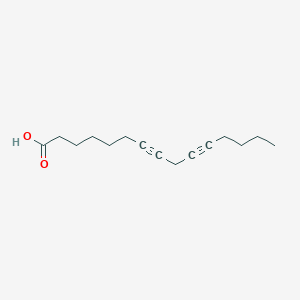
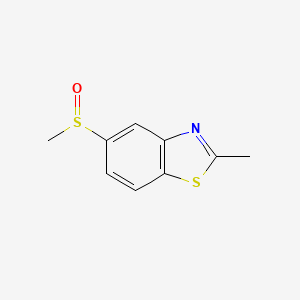
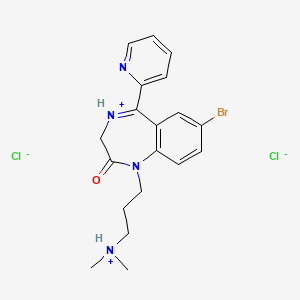
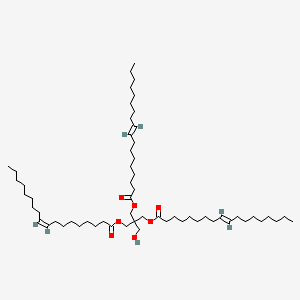


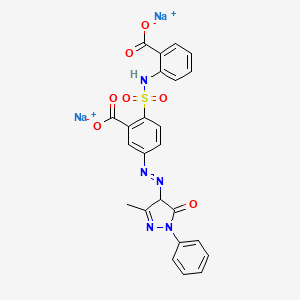
![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
